Cas no 933682-93-0 ((trimethylpyrimidin-2-yl)methanamine)

(Trimethylpyrimidin-2-yl)methanamine is a pyrimidine derivative featuring a reactive primary amine group attached to a trimethyl-substituted pyrimidine core. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling its use as a key intermediate in the synthesis of biologically active molecules. The trimethyl substitution enhances steric and electronic properties, potentially improving stability and binding affinity in target interactions. Its amine functionality allows for further derivatization, facilitating the development of novel compounds with tailored properties. Suitable for applications in medicinal chemistry and material science, this building block offers a balance of reactivity and selectivity for synthetic applications.
(trimethylpyrimidin-2-yl)methanamine structure
933682-93-0 structure
Product Name:(trimethylpyrimidin-2-yl)methanamine
CAS No:933682-93-0
MF:C8H13N3
MW:151.208921194077
MDL:MFCD10697238
CID:4781512
PubChem ID:63317276
Update Time:2025-06-07

(trimethylpyrimidin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4,5,6-TRIMETHYLPYRIMIDIN-2-YL)METHANAMINE
    • (4,5,6-TRIMETHYL-2-PYRIMIDINYL)METHANAMINE
    • AB59231
    • (trimethylpyrimidin-2-yl)methanamine
    • MDL: MFCD10697238
    • Inchi: 1S/C8H13N3/c1-5-6(2)10-8(4-9)11-7(5)3/h4,9H2,1-3H3
    • InChI Key: NQJDNJQPLNCTSE-UHFFFAOYSA-N
    • SMILES: N1C(CN)=NC(C)=C(C)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 115
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.8

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Additional information on (trimethylpyrimidin-2-yl)methanamine

Introduction to (trimethylpyrimidin-2-yl)methanamine (CAS No. 933682-93-0)

Compound with the chemical name (trimethylpyrimidin-2-yl)methanamine and the CAS number 933682-93-0 represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its pyrimidine core structure modified with trimethyl groups, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The pyrimidine scaffold is a fundamental motif in many bioactive molecules, making this compound a valuable candidate for further exploration.

The structural uniqueness of (trimethylpyrimidin-2-yl)methanamine lies in its ability to serve as a versatile intermediate in the synthesis of more complex pharmacophores. The presence of the trimethyl group at the 2-position of the pyrimidine ring enhances its reactivity, enabling diverse functionalization strategies. This feature is particularly advantageous in medicinal chemistry, where modularity and adaptability are key to designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Pyrimidine derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. Among these, compounds like (trimethylpyrimidin-2-yl)methanamine have shown promise in preliminary screenings as potential scaffolds for kinase inhibitors, particularly those involved in cancer therapy. The ability to derivatize this molecule further allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties.

The synthesis of (trimethylpyrimidin-2-yl)methanamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps often include condensation reactions, nucleophilic substitutions, and protection-deprotection strategies to achieve the desired regioselectivity and yield optimization. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have significantly improved the efficiency of these synthetic routes, making large-scale production more feasible.

One of the most compelling aspects of studying (trimethylpyrimidin-2-yl)methanamine is its potential role in addressing unmet medical needs. Current research indicates that derivatives of this compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are aberrantly activated in various inflammatory and autoimmune diseases. Additionally, its structural motif suggests possible interactions with DNA repair mechanisms, opening avenues for applications in oncology and neurodegenerative disorders.

The development of high-throughput screening (HTS) technologies has accelerated the identification of novel drug candidates like (trimethylpyrimidin-2-yl)methanamine. By leveraging automated platforms capable of testing thousands of compounds against biological targets, researchers can rapidly assess their efficacy and selectivity. This approach has been instrumental in uncovering lead structures that undergo further optimization to enhance their therapeutic index.

In conclusion, the compound (trimethylpyrimidin-2-yl)methanamine (CAS No. 933682-93-0) represents a promising entity in pharmaceutical research due to its structural versatility and potential biological activity. Its role as a building block for more complex drug candidates underscores its importance in medicinal chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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